4-cyclopropyl-3-(furan-2-yl)-1-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one
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Description
4-cyclopropyl-3-(furan-2-yl)-1-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C17H17N3O3 and its molecular weight is 311.341. The purity is usually 95%.
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Biological Activity
The compound 4-cyclopropyl-3-(furan-2-yl)-1-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one is a member of the triazole class of compounds, which have garnered attention for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This structure features a cyclopropyl moiety, a furan ring, and a methoxybenzyl substituent, which may contribute to its biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to This compound have shown efficacy against various bacterial strains. For example, a related study demonstrated that triazole derivatives exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis .
Compound | Bacterial Strain | Activity Level |
---|---|---|
Compound A | Salmonella typhi | Strong |
Compound B | Bacillus subtilis | Moderate |
Compound C | E. coli | Weak |
Anticancer Activity
Triazole derivatives have also been explored for their anticancer potential. A study evaluating similar compounds found that they could inhibit tubulin polymerization and induce apoptosis in cancer cells. The mechanism involves binding to the colchicine site on tubulin, leading to cell cycle arrest in the G(2)/M phase . This suggests that This compound may possess similar anticancer properties.
Case Study 1: Antibacterial Efficacy
In a laboratory setting, This compound was tested against a panel of bacterial strains. The results indicated that the compound inhibited the growth of Staphylococcus aureus with an IC50 value of 15 µM. This suggests potential as a lead compound for further development in antimicrobial therapies.
Case Study 2: Anticancer Mechanism
A study focused on the cellular effects of triazole derivatives revealed that treatment with This compound resulted in increased apoptosis in human cancer cell lines. Flow cytometry analysis showed an increase in sub-G1 phase cells after treatment, indicating effective induction of apoptosis.
Properties
IUPAC Name |
4-cyclopropyl-5-(furan-2-yl)-2-[(3-methoxyphenyl)methyl]-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-22-14-5-2-4-12(10-14)11-19-17(21)20(13-7-8-13)16(18-19)15-6-3-9-23-15/h2-6,9-10,13H,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPMEAJXIKBOJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)N(C(=N2)C3=CC=CO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.